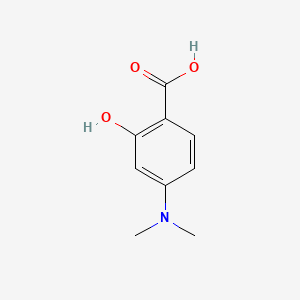

4-(Dimethylamino)-2-hydroxybenzoic acid

Descripción general

Descripción

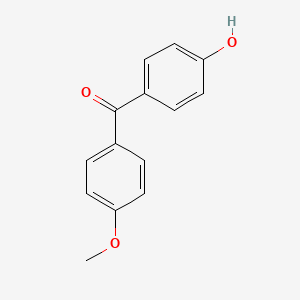

4-(Dimethylamino)-2-hydroxybenzoic acid is a derivative of benzoic acid. It contains a benzene ring with a hydroxyl group (-OH), a carboxyl group (-COOH), and a dimethylamino group (-N(CH3)2) attached .

Synthesis Analysis

The synthesis of 4-(Dimethylamino)-2-hydroxybenzoic acid and its derivatives involves the use of 4-dimethylaminopyridine (DMAP) and benzoic acid derivatives containing additional functional groups . The synthesis process involves the deprotonation of the acidic moiety (COOH or OH) to the ring N of 4-dimethylaminopyridine, establishing a strong charged-assisted hydrogen bond .Molecular Structure Analysis

The molecular structure of 4-(Dimethylamino)-2-hydroxybenzoic acid consists of a benzene ring with a hydroxyl group (-OH), a carboxyl group (-COOH), and a dimethylamino group (-N(CH3)2) attached .Chemical Reactions Analysis

4-(Dimethylamino)-2-hydroxybenzoic acid and its derivatives are involved in a variety of chemical reactions. For instance, it has been used as a reagent in organic synthesis . It also exhibits unusual temperature-sensitive protonation behavior .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(Dimethylamino)-2-hydroxybenzoic acid include its molecular weight, which is 165.1891 g/mol . More detailed information about its physical and chemical properties can be found in the references .Aplicaciones Científicas De Investigación

-

Application in Organic Synthesis

- Field : Organic Chemistry

- Application : 4-(Dimethylamino)pyridine is a useful nucleophilic catalyst for various reactions .

- Methods : It is used in esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, and Steglich rearrangement . It is also an effective catalyst for transesterification of beta-keto esters and silylation of alcohols .

- Results : The use of this compound as a catalyst can lead to various organic compounds, enhancing the efficiency of the reactions .

-

Temperature-Sensitive Protonation Behaviour

- Field : Organic & Biomolecular Chemistry

- Application : The temperature-sensitive protonation behaviour of 4-(dimethylamino)pyridine and related structures are widely used as nucleophilic catalysts and also as specific parts of rationally designed molecules .

- Methods : The study found an unexpectedly significant impact of temperature on the protonation degree of DMAP derivatives .

- Results : The temperature decrease to −70 °C resulted in its complete protonation .

-

Synthesis of 3,5-Disubstituted 2,6-Dicyanoaniline

- Field : Organic Synthesis

- Application : 4-(Dimethylamino)pyridine is used to synthesize 3,5-disubstituted 2,6-dicyanoaniline by reacting malononitrile, aldehydes, and β-nitroolefins .

- Methods : The synthesis is performed under auxiliary base- and solvent-free conditions .

- Results : The corresponding esters are synthesized .

-

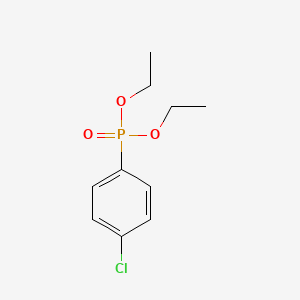

Suzuki-Miyaura Cross-Coupling Reaction

- Field : Organic Chemistry

- Application : 4-(Dimethylamino)phenylboronic acid is used as a reagent for Suzuki-Miyaura cross-coupling reaction .

- Methods : The reaction involves the use of nickel (Ni), rhodium (Rh), and palladium (Pd) catalysts .

- Results : The reaction results in the preparation of Push-pull arylvinyldiazine chromophores .

-

Transdermal Permeation Enhancers

- Field : Pharmaceutical Research

- Application : A series of N,N-dimethylamino acid esters was synthesized to study their transdermal permeation-enhancing potency, biodegradability, and reversibility of action .

- Methods : In vitro activities were evaluated using porcine skin and four model drugs—theophylline, hydrocortisone, adefovir, and indomethacin . Biodegradability was determined using porcine esterase, reversibility was measured using electrical resistance .

- Results : Dodecyl 6-(dimethylamino)hexanoate (DDAK) was more potent than clinically used skin absorption enhancer DDAIP for theophylline, hydrocortisone, and adefovir .

-

Synthesis of Olefin Metathesis Ruthenium Catalysts

- Field : Organometallic Chemistry

- Application : A modular and flexible strategy towards the synthesis of N-heterocyclic carbene (NHC) ligands bearing Brønsted base tags has been proposed .

- Methods : The preparation of two tagged NHC ligands bearing rests of isonicotinic and 4-(dimethylamino)benzoic acids .

- Results : The influence of the Brønsted basic tags on the activity of such obtained olefin metathesis catalysts has been studied .

-

Sunscreen Agent

Safety And Hazards

Propiedades

IUPAC Name |

4-(dimethylamino)-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-10(2)6-3-4-7(9(12)13)8(11)5-6/h3-5,11H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJIDPEUJSIWFAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=C(C=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30177618 | |

| Record name | 4-(Dimethylamino)salicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Dimethylamino)-2-hydroxybenzoic acid | |

CAS RN |

23050-91-1 | |

| Record name | 4-(Dimethylamino)-2-hydroxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23050-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Dimethylamino)salicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023050911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Dimethylamino)salicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(dimethylamino)salicylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.256 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(Dimethylamino)salicylic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3JHD5WP53 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

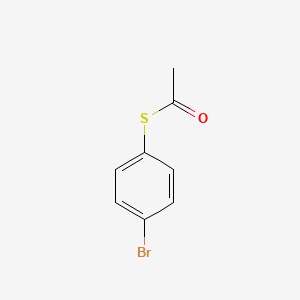

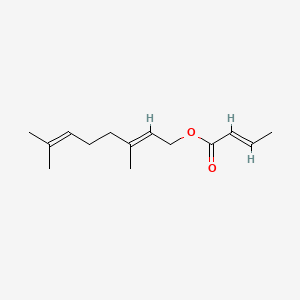

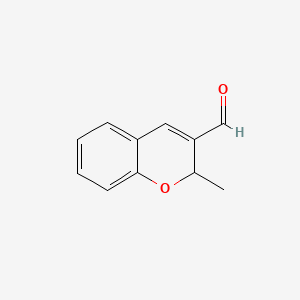

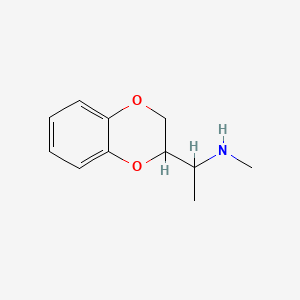

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.